molecular formula C10H10ClNO3 B2919439 N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide CAS No. 90476-87-2

N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide

Cat. No. B2919439
Key on ui cas rn: 90476-87-2
M. Wt: 227.64
InChI Key: YTMODFCWNOUDOG-UHFFFAOYSA-N
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Patent
US04457931

Procedure details

To a solution of 3,4-methylenedioxyaniline, (41.1 grams; 0.3 moles) in 270 cc of chloroform containing 90 cc of a 20% solution of sodium hydroxide, there is added 38.1 grams (0.3 moles) of 2-chloropropionyl chloride at about -10° C., while stirring vigorously and keeping the temperature not above -5° C. The mixture is stirred for an additional period of one hour, letting the temperature reach room temperature. The organic phase is then separated, washed with water, neutralized with potassium carbonate and allowed to evaporate at reduced pressure, thus obtaining a solid purplish residue from which the desired product is separated and recrystallized with diisopropyl ether with melting point 116°-117° C.; Rf=0.26 (toluene-AcOEt 9:1) I.R. (nujol) νmax: 3240, 1660, 1540, 1500, 1485, 1445, 1250, 1210, 1040, 930, 815, 790 cm-1 ; chlorine (Schoeninger) calc. % 15.6--Found % 15.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[OH-].[Na+].[Cl:13][CH:14]([CH3:18])[C:15](Cl)=[O:16]>C(Cl)(Cl)Cl>[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:15](=[O:16])[CH:14]([Cl:13])[CH3:18])=[CH:4][C:3]=2[O:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
38.1 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Name
Quantity
270 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature not above -5° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for an additional period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reach room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to evaporate at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)NC(C(C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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